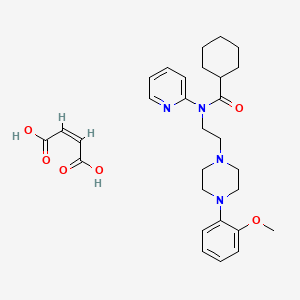
WAY-100635 maleate salt
Vue d'ensemble
Description
WAY-100635 maleate salt is a highly selective 5-HT1A serotonin receptor antagonist . It has the ability to inhibit brexpiprazole, an antipsychotic drug that regulates serotonin-dopamine activity .
Molecular Structure Analysis
The molecular weight of WAY-100635 maleate salt is 538.64 . Its molecular formula is C25H34N4O2 · C4H4O4 . The InChI key is XIGAHNVCEFUYOV-BTJKTKAUSA-N .Chemical Reactions Analysis
WAY-100635 maleate salt is a potent and selective 5-hydroxytryptamine1A antagonist with an IC50 of 0.95 ± 0.12 nM for 5-HT . It has an IC50 of 1.35 nM and is > 100-fold selective for the 5-HT1A site relative to a range of other CNS receptors .Physical And Chemical Properties Analysis
WAY-100635 maleate salt is a solid substance . It is soluble in water to 50 mM . It is also soluble in DMSO and EtOH . The storage condition is at -20°C .Applications De Recherche Scientifique
WAY-100635 Maleate Salt: A Comprehensive Analysis of Scientific Research Applications
Serotonin Receptor Antagonism: WAY-100635 maleate salt is widely used as a potent and selective antagonist of the 5-HT1A serotonin receptor. This application is crucial in studying the role of serotonin in various behavioral and physiological processes. For instance, it has been used to investigate whether the behavior of the cleaner wrasse, a fish species, is regulated by serotonin activity .
Neuropharmacological Research: The compound’s ability to block the activity of 3,4-methylenedioxymethamphetamine (MDMA) makes it valuable in neuropharmacological studies. Researchers have used WAY-100635 maleate salt to inhibit MDMA-induced oxytocin release in male Wistar rats, aiming to understand its impact on social behavior .
Psychiatric Disorder Studies: Due to its action on serotonin receptors, WAY-100635 maleate salt is instrumental in researching various psychiatric disorders where serotonin plays a role, such as depression, anxiety, and schizophrenia.
Neuroimaging Studies: In neuroimaging, WAY-100635 maleate salt is used as a radioligand to visualize 5-HT1A receptors in the brain, aiding in the study of neurological diseases and brain disorders.
Cardiovascular Research: The compound’s selectivity for 5-HT1A receptors also extends to cardiovascular research, where it helps in understanding the role of serotonin in heart function and blood pressure regulation.
Drug Development: WAY-100635 maleate salt serves as a reference compound in the development of new drugs targeting serotonin receptors, particularly for conditions related to mood and cognition.
Comparative Biology: The effects of WAY-100635 maleate salt on non-human species provide insights into the evolutionary aspects of serotonin receptors across different organisms.
Dopamine Receptor Research: Interestingly, WAY-100635 maleate salt also acts as a dopamine D4 receptor agonist, opening avenues for research into dopamine’s role in behavior and neurological conditions .
MilliporeSigma - WAY-100635 powder MilliporeSigma - WAY-100635 powder BioCrick - WAY-100635 maleate salt
Mécanisme D'action
Target of Action
WAY-100635 maleate salt is a potent and selective antagonist for the 5-hydroxytryptamine 1A (5-HT1A) receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, also known as 5-hydroxytryptamine . The 5-HT1A receptor is implicated in a variety of cognitive and physiological processes, including the regulation of mood and anxiety .
Mode of Action
WAY-100635 maleate salt interacts with its target, the 5-HT1A receptor, by binding to it selectively . This binding inhibits the action of serotonin on the 5-HT1A receptor . Unlike WAY100135, another compound that interacts with the 5-HT1A receptor, WAY-100635 maleate salt displays no partial agonist activity .
Biochemical Pathways
The primary biochemical pathway affected by WAY-100635 maleate salt is the serotonin signaling pathway . By acting as an antagonist at the 5-HT1A receptor, WAY-100635 maleate salt prevents serotonin from binding to the receptor and activating the pathway . This can lead to downstream effects such as changes in mood and anxiety levels .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of WAY-100635 maleate salt’s action primarily involve the inhibition of serotonin activity at the 5-HT1A receptor . This can result in a variety of effects, depending on the specific physiological context. For example, in the central nervous system, this could lead to changes in mood and anxiety levels .
Action Environment
The action, efficacy, and stability of WAY-100635 maleate salt can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules that can bind to the 5-HT1A receptor may influence the effectiveness of WAY-100635 maleate salt .
Safety and Hazards
Propriétés
IUPAC Name |
(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2.C4H4O4/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21;5-3(6)1-2-4(7)8/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGAHNVCEFUYOV-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474703 | |
| Record name | WAY-100635 maleate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
WAY-100635 maleate salt | |
CAS RN |
634908-75-1 | |
| Record name | WAY-100635 maleate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does WAY-100635 Maleate Salt interact with the serotonin system to influence behavior?
A1: WAY-100635 Maleate Salt acts as a potent and selective antagonist of the serotonin 5-HT1A receptor. [, ] In the study on aconitine, zebrafish embryos exposed to this plant toxin displayed increased coiling behavior, a response linked to 5-HT1A receptor activation. Co-exposure with WAY-100635 Maleate Salt effectively rescued this behavioral change, indicating a blockade of the 5-HT1A receptor. [] This highlights the compound's ability to counteract the effects of 5-HT1A receptor overactivation.
Q2: Can WAY-100635 Maleate Salt impact the antinociceptive effects of drug combinations?
A2: Research suggests that WAY-100635 Maleate Salt can modulate the combined antinociceptive effects of cannabidiol (CBD) and amitriptyline (AT). When co-administered with CBD and AT, WAY-100635 Maleate Salt partially reversed the pain-reducing effects of this combination in a formalin-induced inflammatory pain model. [] This suggests that the synergistic antinociceptive action of CBD and AT is partially mediated through the serotonin 5-HT1A receptor.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl (2E)-3-{1-methyl-4-[(4-methylphenyl)-carbonyl]-1H-pyrrol-2-yl}prop-2-enoate](/img/structure/B1314732.png)

![1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane](/img/structure/B1314735.png)
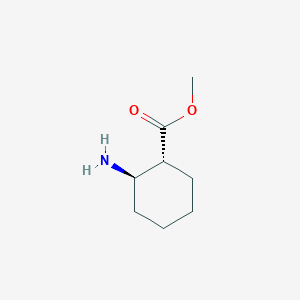


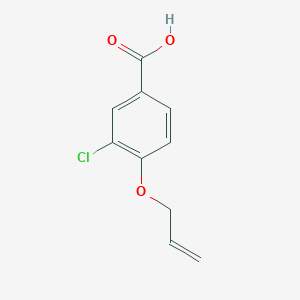
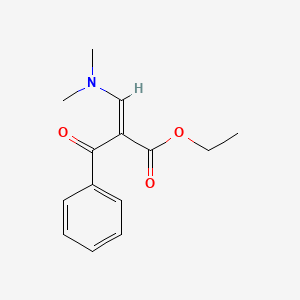

![Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate](/img/structure/B1314751.png)

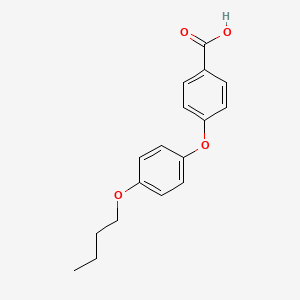
![7-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1314765.png)
